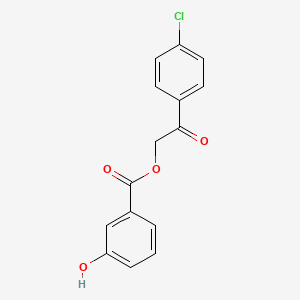

2-(4-Chlorophenyl)-2-oxoethyl 3-hydroxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Chlorophenyl)-2-oxoethyl 3-hydroxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-chlorophenyl group and a 3-hydroxybenzoate moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 3-hydroxybenzoate typically involves the esterification of 3-hydroxybenzoic acid with 2-(4-chlorophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 3-hydroxybenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the benzoate moiety can be oxidized to form a ketone.

Reduction: The carbonyl group in the ester can be reduced to form an alcohol.

Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 3-hydroxybenzophenone.

Reduction: Formation of 2-(4-chlorophenyl)-2-hydroxyethyl 3-hydroxybenzoate.

Substitution: Formation of 2-(4-substituted phenyl)-2-oxoethyl 3-hydroxybenzoate derivatives.

Applications De Recherche Scientifique

Synthetic Chemistry Applications

a. Synthesis of Heterocycles

One of the primary applications of 2-(4-Chlorophenyl)-2-oxoethyl 3-hydroxybenzoate is in the synthesis of heterocyclic compounds. It serves as an effective synthon for the production of oxazoles and imidazoles, which are crucial in pharmaceuticals and agrochemicals. Studies have shown that derivatives of this compound can facilitate the formation of complex heterocycles through condensation reactions .

b. Photolytic Reactions

The compound is also utilized in photolytic reactions, where it acts as a photoremovable protecting group for carboxylic acids. This property is valuable in organic synthesis, allowing for selective deprotection under mild conditions .

c. Organic Synthesis

In addition to heterocycle formation, it is employed in various organic synthesis routes due to its reactivity as a dicarbonyl compound. Its derivatives are frequently used as synthons in organic chemistry, particularly in the development of new synthetic methodologies .

Medicinal Chemistry Applications

a. Inhibitory Activity Against Enzymes

Recent studies have highlighted the compound's inhibitory activity against 11β-hydroxysteroid dehydrogenases (11β-HSD1 and 11β-HSD2), which play a critical role in cortisol metabolism. This property suggests potential applications in treating conditions related to cortisol imbalance, such as metabolic syndrome and obesity .

b. Analgesic and Anti-inflammatory Properties

Research has indicated that derivatives of this compound exhibit analgesic and anti-inflammatory activities comparable to established drugs like celecoxib. Molecular docking studies have suggested that these compounds could effectively bind to COX-2 enzymes, indicating their potential as new therapeutic agents for pain management .

Material Science Applications

a. Crystal Engineering

The crystalline form of this compound has been studied for its structural properties through X-ray crystallography. The insights gained from these studies contribute to the understanding of crystal packing and intermolecular interactions, which are essential for material science applications .

Case Studies and Experimental Findings

Mécanisme D'action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 3-hydroxybenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Chlorophenyl)-2-oxoethyl benzoate

- 2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate

- 2-(4-Chlorophenyl)-2-oxoethyl 2-hydroxybenzoate

Uniqueness

2-(4-Chlorophenyl)-2-oxoethyl 3-hydroxybenzoate is unique due to the specific positioning of the hydroxyl group on the benzoate moiety. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds.

Activité Biologique

2-(4-Chlorophenyl)-2-oxoethyl 3-hydroxybenzoate is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C15H13ClO4

- CAS Number : 325806-40-4

The presence of the 4-chlorophenyl and 3-hydroxybenzoate moieties contributes to its unique reactivity and biological profile.

Antimicrobial Properties

Research indicates that derivatives of 2-(4-chlorophenyl)-2-oxoethyl compounds exhibit significant antimicrobial activity. A study reported that various synthesized compounds demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM across different strains, including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 11.29 |

Antifungal Activity

In addition to antibacterial effects, the compound also exhibits antifungal properties. It was shown to have notable activity against Candida albicans, with MIC values indicating effective inhibition .

Tyrosinase Inhibition

Another significant biological activity is the inhibition of tyrosinase, an enzyme involved in melanin production. Compounds related to 2-(4-chlorophenyl)-2-oxoethyl structures have been reported to inhibit tyrosinase with IC50 values as low as 0.0020 µM, highlighting their potential in treating hyperpigmentation disorders .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with active sites of enzymes such as tyrosinase, preventing substrate access and thus inhibiting enzymatic activity.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity and leading to cell death.

- Metabolic Transformation : The compound may undergo metabolic transformations that enhance its bioactivity or convert it into more potent derivatives.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various benzoate derivatives, including those related to 2-(4-chlorophenyl)-2-oxoethyl structures. The results indicated a correlation between structural modifications and increased antimicrobial potency, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Tyrosinase Inhibition Research

In a separate study focused on skin whitening agents, several derivatives of the compound were synthesized and tested for tyrosinase inhibition. The most active derivative showed an IC50 value significantly lower than that of traditional inhibitors like kojic acid, suggesting its potential as a safer alternative in cosmetic applications .

Propriétés

IUPAC Name |

[2-(4-chlorophenyl)-2-oxoethyl] 3-hydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO4/c16-12-6-4-10(5-7-12)14(18)9-20-15(19)11-2-1-3-13(17)8-11/h1-8,17H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQJLXIIPVUEQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)OCC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.